molecular formula C12H4Cl6N2 B14178800 (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene CAS No. 923027-12-7

(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene

Cat. No.: B14178800
CAS No.: 923027-12-7
M. Wt: 388.9 g/mol
InChI Key: ZUOKBPGOHHXDSY-UHFFFAOYSA-N
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Description

(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes two trichlorophenyl groups attached to the azo linkage, which can influence its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:

    Diazotization: Aniline derivatives (such as 2,4,5-trichloroaniline) are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with another aniline derivative (such as 3,4,5-trichloroaniline) under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the synthesis of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems and automated monitoring to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form azoxy compounds.

    Reduction: The azo linkage can be reduced to form hydrazo compounds or amines.

    Substitution: The trichlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of hydrazo compounds or amines.

    Substitution: Formation of substituted trichlorophenyl derivatives.

Scientific Research Applications

(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact mechanism can be elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-Dichlorophenyl)-2-(3,4-Dichlorophenyl)diazene
  • (E)-1-(2,5-Dichlorophenyl)-2-(3,5-Dichlorophenyl)diazene
  • (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,6-Trichlorophenyl)diazene

Uniqueness

(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity, stability, and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

CAS No.

923027-12-7

Molecular Formula

C12H4Cl6N2

Molecular Weight

388.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene

InChI

InChI=1S/C12H4Cl6N2/c13-6-3-8(15)11(4-7(6)14)20-19-5-1-9(16)12(18)10(17)2-5/h1-4H

InChI Key

ZUOKBPGOHHXDSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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